molecular formula C17H17Cl2N3 B6190055 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2680533-96-2

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6190055
CAS No.: 2680533-96-2
M. Wt: 334.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a phenylethynyl group and an ethanamine side chain, making it a molecule of interest in medicinal chemistry and material science.

Properties

CAS No.

2680533-96-2

Molecular Formula

C17H17Cl2N3

Molecular Weight

334.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) reacts with a halogenated benzodiazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is typically introduced through a nucleophilic substitution reaction, where an appropriate ethanamine derivative reacts with the benzodiazole intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, advanced purification techniques, and the use of automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the benzodiazole ring or the phenylethynyl group, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Hydrogenated derivatives of the benzodiazole or phenylethynyl groups.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or photonic properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group and benzodiazole core are crucial for binding affinity and specificity. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
  • 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine monohydrochloride

Uniqueness

Compared to its analogs, 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride exhibits unique properties due to the presence of two hydrochloride groups, which can influence its solubility, stability, and bioavailability. This makes it particularly valuable in applications where these properties are critical.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.